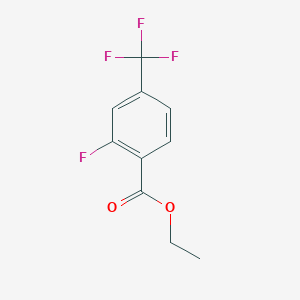

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate

Description

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4). The ethyl ester group (-COOEt) enhances lipophilicity, making the compound valuable in pharmaceutical and agrochemical synthesis. Its structure combines electron-withdrawing groups (fluorine and -CF₃), which influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name |

ethyl 2-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXYFZGMAMOBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is often used.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is a typical oxidizing agent.

Major Products Formed

Substitution: Products vary depending on the substituent introduced.

Reduction: Ethyl 2-fluoro-4-(trifluoromethyl)benzyl alcohol.

Oxidation: 2-fluoro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, particularly in the development of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Methyl 2-Fluoro-4-(Trifluoromethyl)benzoate

- Structural Difference : Methyl ester (-COOMe) instead of ethyl ester.

- Impact :

- Physical Properties : Lower molecular weight and boiling point compared to the ethyl analog.

- Reactivity : Methyl esters generally exhibit faster hydrolysis rates under basic conditions due to reduced steric hindrance .

- Applications : Used as a pharmaceutical intermediate (e.g., in kinase inhibitors) .

Ethyl 4-(Trifluoromethyl)benzoate

- Structural Difference : Lacks the C2 fluorine substituent.

- Impact :

Ethyl 2-[2-Fluoro-4-(Trifluoromethyl)phenyl]acetate

- Structural Difference : Acetate group (-CH₂COOEt) instead of direct benzoate ester.

- Metabolism: The acetoxy group may undergo enzymatic cleavage more readily than benzoate esters .

Ethyl 4-((2-Fluoro-4-(Trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate

- Structural Difference : Incorporates a pyrrole ring fused to the benzoate moiety.

- Applications: Used in drug discovery for its ability to interact with hydrophobic enzyme pockets .

Physicochemical Properties

| Property | Ethyl 2-Fluoro-4-(CF₃)benzoate | Methyl Analog | Ethyl 4-(CF₃)benzoate | Ethyl Phenylacetate Derivative |

|---|---|---|---|---|

| Molecular Weight | 266.2 g/mol | 252.2 g/mol | 232.2 g/mol | 282.2 g/mol |

| LogP (Predicted) | 3.8 | 3.5 | 3.2 | 4.1 |

| Boiling Point | ~250°C | ~230°C | ~220°C | ~260°C |

| Electron-Withdrawing | High (F, -CF₃) | High | Moderate (-CF₃ only) | Moderate (F, -CF₃) |

Biological Activity

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate is an aromatic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, particularly the presence of fluorine atoms. This compound is being investigated for its potential biological activities, including anti-inflammatory and anticancer properties, among others. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C10H8F4O2. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.

The biological activity of this compound is thought to be mediated through various biochemical pathways:

- Target Interactions : The compound may interact with specific enzymes or receptors due to its fluorinated structure, enhancing binding affinity and selectivity.

- Biochemical Pathways : The trifluoromethyl group can significantly influence the compound's pharmacological effects by altering its interaction with biological targets.

- Pharmacokinetics : The presence of fluorine atoms may improve the compound's bioavailability and distribution within biological systems.

Anticancer Activity

Preliminary studies indicate that this compound exhibits potential anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to anticancer activity, there are indications that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammation.

Data Table: Summary of Biological Activities

Case Studies

-

Study on Anticancer Activity :

In a study evaluating the anticancer potential of various fluorinated benzoates, this compound was found to significantly reduce the viability of cancer cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was associated with increased apoptosis markers and cell cycle arrest in the G1 phase. -

Research on Anti-inflammatory Properties :

A separate investigation assessed the anti-inflammatory effects of this compound in animal models. Results indicated a marked decrease in edema and inflammatory markers following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.